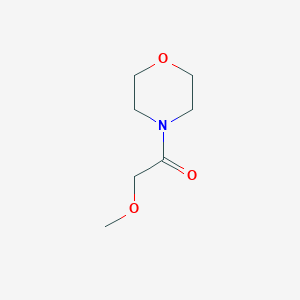![molecular formula C10H20O2S2 B12611639 2-[4-(Methoxymethoxy)butyl]-1,3-dithiane CAS No. 918343-93-8](/img/structure/B12611639.png)
2-[4-(Methoxymethoxy)butyl]-1,3-dithiane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(Methoxymethoxy)butyl]-1,3-dithiane is an organic compound with the molecular formula C10H20O2S2. It is characterized by the presence of a dithiane ring, which is a six-membered ring containing two sulfur atoms. This compound is of interest in organic synthesis due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Methoxymethoxy)butyl]-1,3-dithiane typically involves the reaction of 1,3-dithiane with 4-(methoxymethoxy)butyl bromide. The reaction is carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction. The reaction is usually conducted in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-[4-(Methoxymethoxy)butyl]-1,3-dithiane undergoes various chemical reactions, including:
Oxidation: The dithiane ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding thiol or thioether using reducing agents like lithium aluminum hydride.
Substitution: The methoxymethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, thioethers.
Substitution: Various substituted dithiane derivatives.
Wissenschaftliche Forschungsanwendungen
2-[4-(Methoxymethoxy)butyl]-1,3-dithiane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through dithiane-based reactions.
Biology: The compound can be used in the study of sulfur-containing biomolecules and their interactions.
Industry: Used in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-[4-(Methoxymethoxy)butyl]-1,3-dithiane involves its reactivity as a nucleophile and its ability to undergo oxidation and reduction reactions. The dithiane ring can act as a protecting group for carbonyl compounds, allowing for selective reactions at other sites in the molecule. The methoxymethoxy group can be cleaved under acidic or basic conditions, revealing a reactive hydroxyl group.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dithiane: The parent compound, which lacks the methoxymethoxybutyl substituent.
2-[4-(Methoxyethoxy)butyl]-1,3-dithiane: A similar compound with a methoxyethoxy group instead of a methoxymethoxy group.
2-[4-(Ethoxymethoxy)butyl]-1,3-dithiane: A compound with an ethoxymethoxy group.
Uniqueness
2-[4-(Methoxymethoxy)butyl]-1,3-dithiane is unique due to the presence of the methoxymethoxybutyl group, which imparts distinct reactivity and solubility properties compared to its analogs. This makes it a valuable compound in synthetic chemistry for the development of new reactions and materials.
Eigenschaften
CAS-Nummer |
918343-93-8 |
|---|---|
Molekularformel |
C10H20O2S2 |
Molekulargewicht |
236.4 g/mol |
IUPAC-Name |
2-[4-(methoxymethoxy)butyl]-1,3-dithiane |
InChI |
InChI=1S/C10H20O2S2/c1-11-9-12-6-3-2-5-10-13-7-4-8-14-10/h10H,2-9H2,1H3 |
InChI-Schlüssel |
PFMVRQOCCHJQNK-UHFFFAOYSA-N |
Kanonische SMILES |
COCOCCCCC1SCCCS1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-Azabicyclo[3.2.2]nonane, 7-[3-(5-isoxazolyl)-2-propynyl]-](/img/structure/B12611574.png)

![N-[4-(Aminomethyl)cyclohexyl]-4-(pyridin-2-yl)-1,3-thiazol-2-amine](/img/structure/B12611588.png)
![tert-Butyl [(2R)-1-nitropentan-2-yl]carbamate](/img/structure/B12611596.png)
![{7-Methoxy-2-[(propan-2-yl)amino]quinazolin-6-yl}(phenyl)methanone](/img/structure/B12611605.png)
![Benzoic acid, 3-[[(4-chloro-3-fluorophenoxy)acetyl]amino]-](/img/structure/B12611606.png)
![N,N-Dibutyl-4-[(E)-phenyldiazenyl]aniline](/img/structure/B12611608.png)
![1H-Pyrrolo[2,3-b]pyridine, 6-chloro-1-cyclopropyl-3-methyl-](/img/structure/B12611616.png)
![[(4-Oxo[1,1'-biphenyl]-1(4H)-yl)oxy]acetaldehyde](/img/structure/B12611617.png)
![9-(2-{4-[(E)-(2-Methyl-4-nitrophenyl)diazenyl]phenoxy}ethyl)-9H-carbazole](/img/structure/B12611618.png)
![2-Amino-N-[4-(methylselanyl)butanoyl]-L-leucyl-L-glutamine](/img/structure/B12611625.png)
![3h-Thieno[2,3-d]imidazole-5-carboxylic acid,3-cyclohexyl-2-phenyl-](/img/structure/B12611637.png)
